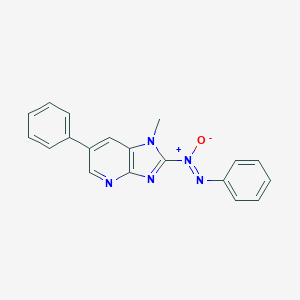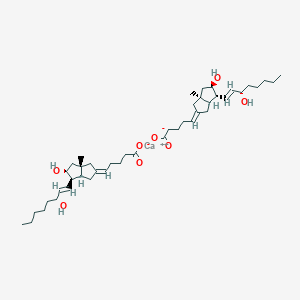
Ciprostene calcium
Descripción general
Descripción
- Su solubilidad es baja en agua, pero más alta en solventes orgánicos.
- Funcionalmente, actúa de manera similar a las hormonas y puede regular ciertos procesos metabólicos y bioquímicos dentro del cuerpo .
Ciprostene calcio: es un análogo de la prostaciclina. Es un sólido cristalino de blanco a amarillo pálido, a menudo en forma de polvo.
Aplicaciones Científicas De Investigación
- El Ciprostene calcio tiene aplicaciones en varios campos:
Investigación Cardiovascular: Se estudia por sus efectos en las enfermedades vasculares periféricas.
Biología y Química: Los investigadores exploran sus interacciones con los sistemas biológicos y su impacto en las vías celulares.
Mecanismo De Acción
- El Ciprostene calcio ejerce sus efectos a través de las vías relacionadas con la prostaciclina.
- Es probable que interactúe con los objetivos moleculares involucrados en la agregación plaquetaria y la función vascular.
- Los mecanismos detallados requieren mayor investigación.
Análisis Bioquímico
Biochemical Properties
Ciprostene calcium is known to inhibit adenosine diphosphate-induced platelet aggregation This suggests that it interacts with enzymes and proteins involved in the biochemical reactions of platelet aggregation
Cellular Effects
In cellular contexts, this compound has been shown to have effects on various types of cells. For instance, it has been reported to inhibit U-46619-induced cellular hypertrophy and MAP kinase activity . This suggests that this compound influences cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a prostacyclin agonist . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound , suggesting that it may have consistent effects over time
Dosage Effects in Animal Models
In animal models, this compound has been shown to induce hypotension and cause tachycardia when administered at a dose of 0.16 µg/kg/min . It also inhibits ADP-induced platelet aggregation ex vivo and in vitro with ID50 values of 9.1 µg/kg/min and 60 ng/ml, respectively
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el Ciprostene calcio no están ampliamente documentadas en las fuentes disponibles. Por lo general, se produce mediante síntesis química.
- Los métodos de producción industrial pueden involucrar modificaciones de análogos de prostaciclina existentes o enfoques novedosos.
Análisis De Reacciones Químicas
- Es probable que el Ciprostene calcio se someta a varias reacciones, incluidas la oxidación, la reducción y la sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones no se mencionan explícitamente en la información disponible.
- Los principales productos formados a partir de estas reacciones dependerían del tipo de reacción específico y de los materiales de partida.
Comparación Con Compuestos Similares
- Desafortunadamente, los compuestos similares específicos no se enumeran explícitamente en las fuentes disponibles.
- Resaltar su singularidad implicaría compararlo con otros análogos de la prostaciclina o moléculas relacionadas.
Propiedades
IUPAC Name |
calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMVDAFPIEZAJ-BMKVUGPNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70CaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81703-55-1 | |
| Record name | Ciprostene calcium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIPROSTENE CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ciprostene calcium exert its effects on the body?
A1: this compound is a stable analogue of epoprostenol, also known as prostacyclin (PGI2). [] It functions as a prostacyclin receptor agonist, meaning it binds to and activates these receptors. [] This activation leads to a rise in intracellular cyclic AMP (cAMP) levels. [, ] Increased cAMP levels have various downstream effects, including inhibition of platelet aggregation and relaxation of vascular smooth muscle cells. [, ] One study demonstrated that this compound effectively inhibited ADP-induced platelet aggregation and significantly elevated platelet cAMP levels in healthy volunteers. []
Q2: What are the potential therapeutic applications of this compound based on its mechanism of action?
A2: Research suggests that this compound, due to its ability to inhibit platelet aggregation and potentially modulate vascular tone, could be beneficial in treating thrombotic disorders. [] Preclinical studies have explored its potential in spinal cord injury, where it, in combination with a thromboxane A2 synthetase inhibitor, showed promise in maintaining spinal cord blood flow after traumatic injury. []
Q3: Are there any known interactions between this compound and other signaling pathways?
A3: Research indicates that this compound can oppose the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [] Specifically, this compound was found to attenuate thromboxane A2-induced smooth muscle cell hypertrophy and inhibit the associated activation of mitogen-activated protein kinases (MAPKs) by preventing the formation of Shc/GRB2 complexes. [] This suggests a potential interplay between prostacyclin and thromboxane A2 signaling pathways.
Q4: How is this compound quantified in biological samples?
A4: A sensitive assay has been developed to measure this compound concentrations in human plasma using high-performance liquid chromatography (HPLC). [] This method involves solid-phase extraction of this compound and an internal standard from plasma. After derivatization, the final extract is separated by reversed-phase HPLC and detected fluorometrically. This assay demonstrates good extraction efficiency and linearity over a clinically relevant concentration range. []
Q5: What are the limitations and future directions for this compound research?
A5: While research suggests potential therapeutic benefits of this compound, further investigation is needed to determine its efficacy and safety in humans with thrombotic disorders. [] The ultimate sensitivity of current analytical methods is limited by interfering peaks from the biological matrix, necessitating further refinement. [] Additionally, research exploring the long-term effects, optimal dosing strategies, and potential drug interactions of this compound is warranted. Investigating its interplay with other signaling pathways and its role in specific disease models could unveil further therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


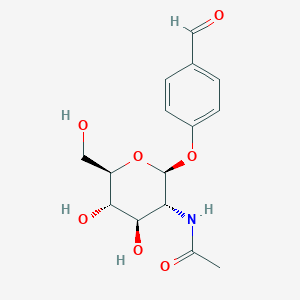

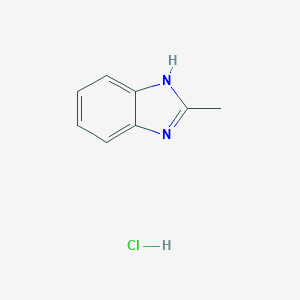
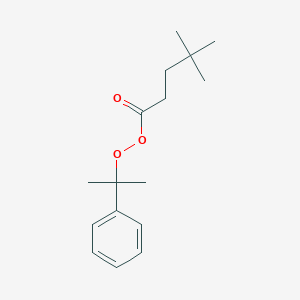
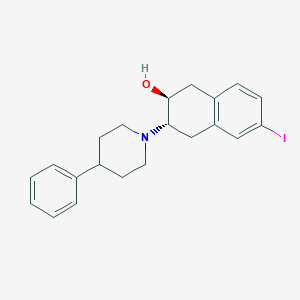

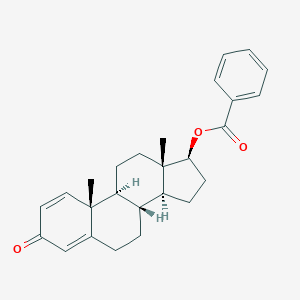
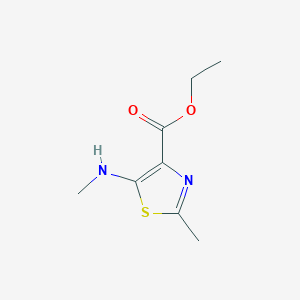
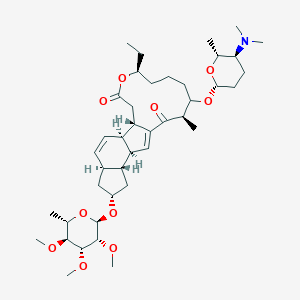
![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)
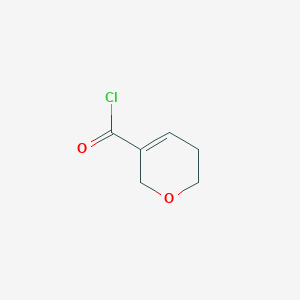
![(5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B161016.png)

